2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with 2-chloro-3,3-dimethylbutan-2-one in the presence of a base to form an intermediate. This intermediate is then reacted with 2-mercaptoquinazolin-4(3H)-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Various nucleophilic substitution reactions can occur at the quinazolinone core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazolinone core or the phenyl ring .
Scientific Research Applications
2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential biological activities.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
- 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethylquinazolin-4(3H)-one
- 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one lies in its specific structural features, such as the presence of the 3,3-dimethyl-2-oxobutyl group and the 4-methylphenyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H22N2O2S/c1-14-9-11-15(12-10-14)23-19(25)16-7-5-6-8-17(16)22-20(23)26-13-18(24)21(2,3)4/h5-12H,13H2,1-4H3 |
InChI Key |
ZZSDLNJAKWJMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C(C)(C)C |
Origin of Product |
United States |
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